molecular formula C25H20N2O5S B5488543 5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl 4-methylbenzenesulfonate

5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl 4-methylbenzenesulfonate

Cat. No. B5488543
M. Wt: 460.5 g/mol
InChI Key: JZYYLAZRUMUXEO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl 4-methylbenzenesulfonate is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a fluorescent dye that is commonly used in biological and chemical experiments to label and track specific molecules.

Mechanism of Action

The mechanism of action of 5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl 4-methylbenzenesulfonate is based on its ability to bind to specific molecules and emit fluorescence when excited by light. This allows researchers to track the movement and behavior of these molecules in real-time.
Biochemical and Physiological Effects:
5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl 4-methylbenzenesulfonate has no known biochemical or physiological effects on living organisms. It is commonly used in vitro and in vivo experiments to label and track specific molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl 4-methylbenzenesulfonate in lab experiments include its high sensitivity and specificity, its ability to label and track specific molecules in real-time, and its compatibility with a wide range of biological and chemical systems. The limitations include its cost, the need for specialized equipment and expertise to synthesize and use the compound, and its potential toxicity to living organisms.

Future Directions

There are many potential future directions for the use of 5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl 4-methylbenzenesulfonate in scientific research. These include the development of new methods for synthesizing and using the compound, the creation of new fluorescent probes based on the compound's structure, and the exploration of its potential applications in new areas of research.

Synthesis Methods

The synthesis of 5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl 4-methylbenzenesulfonate involves a multi-step process that requires specialized equipment and expertise. The most common method involves the reaction of 8-hydroxyquinoline with 4-methylbenzenesulfonyl chloride to form the intermediate compound. This is then reacted with 2-nitrostyrene to produce the final product.

Scientific Research Applications

5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl 4-methylbenzenesulfonate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to label and track specific molecules in biological and chemical systems. This allows researchers to study the behavior and interactions of these molecules in real-time.

properties

IUPAC Name

[5-methyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5S/c1-17-7-13-21(14-8-17)33(30,31)32-24-16-9-18(2)22-15-12-20(26-25(22)24)11-10-19-5-3-4-6-23(19)27(28)29/h3-16H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYYLAZRUMUXEO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)C)C=CC(=N3)C=CC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)C)C=CC(=N3)/C=C/C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.